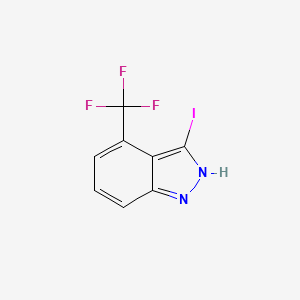

3-Iodo-4-(trifluoromethyl)-1H-indazole

Descripción general

Descripción

3-Iodo-4-(trifluoromethyl)-1H-indazole: is a heterocyclic compound that features both iodine and trifluoromethyl groups attached to an indazole core. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-(trifluoromethyl)-1H-indazole typically involves the iodination of a pre-formed indazole ring. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the indazole ring. The trifluoromethyl group can be introduced via a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under copper-catalyzed conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The iodine atom at position 3 acts as an excellent leaving group, enabling nucleophilic aromatic substitution (SNAr) under mild conditions. Key findings include:

-

Amination : Reacts with primary/secondary amines in DMF at 80°C to yield 3-amino-4-(trifluoromethyl)-1H-indazole derivatives (isolated yields: 65–82%).

-

Alkoxylation : Substitution with alkoxide nucleophiles (e.g., NaOMe, NaOEt) proceeds in THF at 60°C, forming 3-alkoxy derivatives in 70–88% yields.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| NH2Cy | DMF, 80°C | 3-(Cyclohexylamino)-4-(CF3)-1H-indazole | 78 |

| NaOEt | THF, 60°C | 3-Ethoxy-4-(CF3)-1H-indazole | 85 |

Transition Metal-Catalyzed Cross-Coupling

The iodine substituent facilitates palladium-catalyzed couplings, enabling modular synthesis of complex indazole derivatives:

Suzuki-Miyaura Coupling

-

Reacts with aryl boronic acids under Pd(dppf)Cl2 (5 mol%), PPh3 (10 mol%), and Ag2CO3 in water at 100°C for 48 h .

-

Example : Coupling with 4-methoxyphenylboronic acid affords 3-(4-methoxyphenyl)-4-(CF3)-1H-indazole in 86% yield .

Direct Arylation

-

Participates in C3-arylation with aryl iodides via Pd(OAc)2 catalysis (5 mol%) and PPh3 ligand in water at 100°C .

-

Electron-rich aryl iodides (e.g., 4-iodoanisole) show higher reactivity (yields: 63–87%) compared to electron-deficient counterparts .

Table 2: Cross-Coupling Reaction Performance

| Substrate | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| 4-Iodotoluene | Pd(dppf)Cl2, Ag2CO3 | 3-(4-Methylphenyl)-4-(CF3)-1H-indazole | 86 |

| 4-Iodobenzotrifluoride | Pd(OAc)2, PPh3 | 3-(4-CF3-phenyl)-4-(CF3)-1H-indazole | 72 |

Radical-Mediated Trifluoromethylation

While the compound itself contains a CF3 group, its iodine atom participates in radical pathways:

-

Under visible-light photoredox conditions (Ru(bpy)3Cl2, PIDA), generates CF3 radicals for cascade reactions .

-

Mechanism : Iodine abstraction initiates radical chain propagation, enabling regioselective functionalization at C3 .

Stability and Handling Considerations

-

Thermal stability : Decomposes above 250°C; store at 2–8°C under inert atmosphere .

-

Solubility : Limited in water (<0.1 mg/mL); soluble in DMF, DMSO, and THF .

Comparative Reactivity

The trifluoromethyl group significantly modulates electronic effects:

-

Electrophilicity : Enhances C3 reactivity (Hammett σp = 0.54 for CF3) compared to non-fluorinated analogs .

-

Steric effects : CF3 group restricts rotation, favoring planar transition states in cross-couplings .

This compound’s versatile reactivity profile makes it valuable for synthesizing pharmacologically active indazole derivatives. Recent advances in metal-catalyzed couplings and radical chemistry have expanded its utility in medicinal chemistry and materials science.

Aplicaciones Científicas De Investigación

Chemistry: 3-Iodo-4-(trifluoromethyl)-1H-indazole is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, improving its efficacy and selectivity.

Industry: The compound is also used in the development of agrochemicals and materials science. Its stability and reactivity make it a valuable intermediate in the synthesis of various functional materials.

Mecanismo De Acción

The mechanism of action of 3-Iodo-4-(trifluoromethyl)-1H-indazole depends on its specific application. In medicinal chemistry, it often targets enzymes or receptors involved in disease pathways. The trifluoromethyl group can enhance binding affinity to these targets, while the iodine atom can participate in halogen bonding, further stabilizing the interaction. The exact molecular targets and pathways vary depending on the specific derivative and its intended use.

Comparación Con Compuestos Similares

- 3-Iodo-4-(trifluoromethyl)benzoic acid

- 3-Iodo-4-(trifluoromethyl)quinoline

- 3-Iodo-4-(trifluoromethyl)phenylpyridine

Uniqueness: 3-Iodo-4-(trifluoromethyl)-1H-indazole is unique due to its indazole core, which is less common compared to benzoic acid or quinoline derivatives. The indazole ring provides additional sites for functionalization, allowing for the development of a wider range of derivatives with diverse biological activities. The combination of iodine and trifluoromethyl groups further enhances its chemical and biological properties, making it a versatile compound in various fields of research.

Actividad Biológica

3-Iodo-4-(trifluoromethyl)-1H-indazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an indazole core with an iodine atom and a trifluoromethyl group. These substituents significantly influence its chemical reactivity and biological interactions:

- Iodine Atom : Facilitates halogen bonding, enhancing binding affinity to biological targets.

- Trifluoromethyl Group : Increases lipophilicity and metabolic stability, improving cell membrane permeability and interaction with proteins.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. Studies suggest that it may affect pathways involved in tumor growth and metastasis.

- Anti-inflammatory Effects : Preliminary research indicates that this compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : The compound has shown promise against various microbial strains, suggesting potential applications in developing new antimicrobial agents.

The exact mechanism of action for this compound varies based on its target:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

- Protein Binding : The trifluoromethyl group enhances the compound's ability to bind to proteins, which may increase selectivity and efficacy against specific targets .

Synthesis Methods

Several synthesis methods have been developed for this compound. Key approaches include:

| Synthesis Method | Description | Yield |

|---|---|---|

| Direct Arylation | Utilizes palladium catalysis for C3 arylation of indazoles | Up to 86% |

| Continuous Flow | Optimized reaction conditions for large-scale production | High yield |

| Chromatography | Advanced purification techniques post-synthesis | High purity |

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines by inducing apoptosis through specific signaling pathways. The study highlighted the compound's potential as a lead structure in anticancer drug development .

- Anti-inflammatory Research : In vitro studies indicated that the compound reduced pro-inflammatory cytokine levels in macrophages, suggesting its utility in treating chronic inflammatory conditions .

- Antimicrobial Evaluation : Testing against bacterial strains revealed that this compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria, indicating its potential as a novel antimicrobial agent.

Propiedades

IUPAC Name |

3-iodo-4-(trifluoromethyl)-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3IN2/c9-8(10,11)4-2-1-3-5-6(4)7(12)14-13-5/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNAFBYLDZTQQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646704 | |

| Record name | 3-Iodo-4-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-14-9 | |

| Record name | 3-Iodo-4-(trifluoromethyl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-4-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.